N-Acetyl Norgestimate-d6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

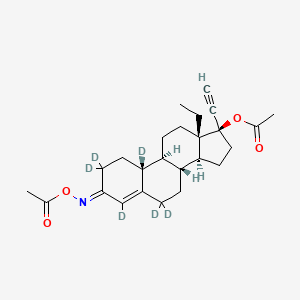

C25H33NO4 |

|---|---|

分子量 |

417.6 g/mol |

IUPAC 名称 |

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D |

InChI 键 |

JWLHCJCKDYVRNJ-RWWDXLKWSA-N |

手性 SMILES |

[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H] |

规范 SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Acetyl Norgestimate-d6: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Acetyl Norgestimate-d6, a deuterated analog of a norgestimate (B1679921) intermediate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the compound's chemical characteristics, its primary application as an internal standard in pharmacokinetic studies, and provides a representative experimental protocol for its use in quantitative analysis.

Core Chemical Properties

This compound is a stable isotope-labeled compound used primarily in analytical and research settings. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1][2] |

| Molecular Weight | 417.58 g/mol | [1][2] |

| CAS Number | 1263195-02-3 | [1][2] |

| Appearance | Light Yellow or White Solid | [1][2] |

| Purity | >98% | [1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, and Methanol (B129727) | [1] |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [1] |

Application in Quantitative Analysis

This compound serves as an internal standard for the quantification of norgestimate and its metabolites in biological matrices.[3] The deuterium (B1214612) labeling provides a distinct mass signature that allows for precise differentiation from the unlabeled analyte in mass spectrometry-based assays, thereby improving the accuracy and reliability of pharmacokinetic and metabolic studies.

Experimental Protocol: Quantification of Norgestimate Metabolites using a Deuterated Internal Standard

The following is a representative protocol for the quantification of a norgestimate metabolite in human plasma using a deuterated internal standard, adapted from a method for 17-desacetyl norgestimate. This protocol illustrates the typical workflow where a compound like this compound would be employed.

Objective: To determine the concentration of a norgestimate metabolite in human plasma samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

Human plasma samples

-

This compound (or other appropriate deuterated internal standard)

-

Reference standard of the analyte (e.g., 17-desacetyl norgestimate)

-

Methanol (Gradient grade)

-

Acetonitrile (B52724) (Gradient grade)

-

Formic acid (LC/MS grade)

-

Milli-Q water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of the analyte and the deuterated internal standard (e.g., this compound) in methanol.

-

Perform serial dilutions to create working standard solutions for calibration curves and quality control (QC) samples.

-

-

Sample Preparation (Solid-Phase Extraction):

-

To a 0.5 mL aliquot of the human plasma sample, add a known amount of the internal standard working solution.

-

Add 0.5 mL of 1% formic acid and vortex.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample mixture onto the SPE cartridge.

-

Wash the cartridge with 20% acetonitrile in water.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.

-

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Perform chromatographic separation using a suitable column and gradient elution.

-

Detect the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of a drug or its metabolite in a biological matrix using a deuterated internal standard.

References

- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study | Semantic Scholar [semanticscholar.org]

- 3. scs.illinois.edu [scs.illinois.edu]

N-Acetyl Norgestimate-d6: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl Norgestimate-d6 (CAS No. 1263195-02-3). This compound is the deuterium-labeled analog of N-Acetyl Norgestimate, an intermediate in the synthesis of the progestin Norgestimate.[1][] Due to its isotopic labeling, this compound is an essential internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Norgestimate and its derivatives. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents key analytical data in a structured format.

Introduction

Norgestimate is a third-generation progestin widely used in oral contraceptives. The study of its pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile. Stable isotope-labeled internal standards, such as this compound, are vital for achieving high accuracy and precision in quantitative analysis by mass spectrometry. The six deuterium (B1214612) atoms in this compound provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1263195-02-3 | [3] |

| Molecular Formula | C25H27D6NO4 | [1][] |

| Molecular Weight | 417.58 g/mol | [1][] |

| Appearance | Light Yellow or White Solid | [1][3] |

| Purity (by HPLC) | >98% | [1][3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol | [] |

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of Norgestimate and its derivatives, along with general techniques for deuterium labeling. The proposed synthesis involves a multi-step process starting from a deuterated precursor.

Synthesis Workflow

The proposed synthesis of this compound is a multi-step process that begins with the deuteration of an appropriate steroid precursor, followed by oximation and acetylation.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Acetylation of Deuterated Norgestrel

A deuterated analog of Norgestrel would serve as the starting material. This precursor would undergo acetylation at the 17-hydroxyl group.

-

Reactants: Deuterated Norgestrel, Acetic Anhydride, Pyridine (as catalyst and solvent).

-

Procedure:

-

Dissolve the deuterated Norgestrel in pyridine.

-

Add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated intermediate.

-

Step 2: Oximation of the 3-Keto Group

The 3-keto group of the acetylated intermediate is then converted to an oxime.

-

Reactants: Acetylated deuterated Norgestrel, Hydroxylamine hydrochloride, a base (e.g., sodium acetate or pyridine).

-

Procedure:

-

Dissolve the acetylated intermediate in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a solution of hydroxylamine hydrochloride and a base.

-

Reflux the mixture for several hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add water to precipitate the oxime product.

-

Filter the solid, wash with water, and dry to yield the deuterated Norgestimate.

-

Step 3: N-Acetylation of the Oxime

The final step is the acetylation of the oxime nitrogen.

-

Reactants: Deuterated Norgestimate, Acetic Anhydride, Pyridine.

-

Procedure:

-

Dissolve the deuterated Norgestimate in pyridine.

-

Add acetic anhydride and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Step 4: Purification

The crude this compound is purified to achieve high purity.

-

Technique: High-Performance Liquid Chromatography (HPLC) is the preferred method for purification.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: UV detection at an appropriate wavelength.

-

The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the final product.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Expected Purity | >98% |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic labeling.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Expected [M+H]+ | m/z 418.3 |

| Expected [M+Na]+ | m/z 440.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of the deuterium labels. The absence of proton signals at the deuterated positions is a key indicator.

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Absence of signals corresponding to the deuterated positions. Other proton signals will be consistent with the N-Acetyl Norgestimate structure. |

| ¹³C NMR | Signals consistent with the N-Acetyl Norgestimate structure. Carbon atoms attached to deuterium will show characteristic splitting or reduced intensity. |

Application as an Internal Standard

This compound is primarily used as an internal standard in the quantitative analysis of Norgestimate and its metabolites in biological matrices.

Bioanalytical Workflow

The general workflow for using this compound as an internal standard in a bioanalytical method is depicted below.

Caption: Workflow for using this compound as an internal standard.

Experimental Protocol for Bioanalysis

-

Sample Preparation: A known amount of this compound is added to the biological sample (e.g., plasma, urine) before sample processing.

-

Extraction: The analyte and the internal standard are extracted from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the sample. This ratiometric measurement corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and analysis. Its use as an internal standard ensures the reliability of quantitative data for Norgestimate and its metabolites. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable information for professionals working with this important compound.

References

The Role of N-Acetyl Norgestimate-d6 in Modern Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of N-Acetyl Norgestimate-d6 (B602510) in the field of pharmaceutical research. As a deuterated analog of a Norgestimate-related compound, it serves a pivotal role as an internal standard in bioanalytical methodologies. This guide will delve into the metabolic pathways of Norgestimate (B1679921), detail experimental protocols for its quantification, and present key performance data for such assays.

Introduction to Norgestimate and the Need for Stable Isotope-Labeled Internal Standards

Norgestimate is a synthetic progestin widely used in oral contraceptives. As a prodrug, it undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to the formation of its primary active metabolites: 17-deacetylnorgestimate (norelgestromin) and, to a lesser extent, levonorgestrel.[1] Due to this rapid conversion, the accurate quantification of the parent drug and its metabolites in biological matrices such as plasma is essential for pharmacokinetic and bioequivalence studies.

Stable isotope-labeled compounds, such as N-Acetyl Norgestimate-d6, are the gold standard for use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2] These deuterated standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2] The key difference is their increased mass, which allows for their distinct detection by the mass spectrometer, thereby enabling precise and accurate quantification of the target analyte by correcting for variations during sample preparation and analysis.

The Metabolic Journey of Norgestimate

Norgestimate's therapeutic effects are primarily mediated through its active metabolites. Understanding this metabolic pathway is crucial for designing effective bioanalytical strategies. Upon oral administration, Norgestimate is deacetylated to form 17-deacetylnorgestimate (norelgestromin), the major active metabolite.[1] A smaller fraction is metabolized to levonorgestrel.[1]

Application of this compound as an Internal Standard

This compound serves as an ideal internal standard for the quantification of Norgestimate, while its close analog, 17-Desacetyl Norgestimate-d6, is employed for the quantification of 17-deacetylnorgestimate. The use of these deuterated standards is a cornerstone of robust and reliable bioanalytical methods.

Experimental Workflow

A typical experimental workflow for the quantification of Norgestimate and its metabolites in a biological matrix using a deuterated internal standard involves several key steps:

Detailed Experimental Protocol: Quantification of 17-Desacetyl Norgestimate

The following protocol for the quantification of 17-desacetylnorgestimate using 17-desacetyl norgestimate-d6 as an internal standard is adapted from a validated LC-MS/MS method.[3][4] A similar approach would be employed for the quantification of Norgestimate using this compound.

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add 25 µL of the internal standard working solution (17-desacetyl norgestimate-d6).

-

Vortex the mixture for 30 seconds.

-

Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with 1 mL of 5% methanol (B129727) in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

Chromatographic Conditions

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions

-

System: Tandem mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Quantitative Data Summary

The performance of the described bioanalytical method is summarized in the tables below.[3][4]

| Validation Parameter | Result |

| Linearity Range | 20 - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9988 |

| Quality Control Sample | Intra-run Precision (%RSD) | Intra-run Accuracy (%Bias) | Inter-run Precision (%RSD) | Inter-run Accuracy (%Bias) |

| Lower QC (LQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |

| Medium QC (MQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |

| High QC (HQC) | ≤ 10% | Within ±10% | ≤ 10% | Within ±10% |

| Analyte | Mean Recovery (%) |

| 17-desacetyl norgestimate | 96.30% |

| 17-desacetyl norgestimate-d6 | 93.90% |

Conclusion

This compound and related deuterated analogs are indispensable tools in modern pharmaceutical research. Their application as internal standards in LC-MS/MS methods allows for the highly accurate and precise quantification of Norgestimate and its active metabolites in biological fluids. This capability is fundamental to the successful execution of pharmacokinetic, bioavailability, and bioequivalence studies, which are critical for the development and regulatory approval of new drug formulations. The detailed methodologies and robust performance data presented in this guide underscore the importance of these labeled compounds in ensuring the quality and reliability of bioanalytical results.

References

- 1. Norgestimate - Wikipedia [en.wikipedia.org]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl Norgestimate-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl Norgestimate-d6, a deuterated analog of an active metabolite of Norgestimate (B1679921). This document compiles essential physicochemical data, explores the metabolic pathways of the parent compound, and outlines analytical methodologies relevant to its study.

Core Physicochemical Data

This compound is a stable isotope-labeled form of N-Acetyl Norgestimate, which serves as a crucial intermediate in the synthesis of Norgestimate, a synthetic progestin used in oral contraceptives.[] The deuteration makes it a valuable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies.

| Parameter | Value | Reference |

| CAS Number | 1263195-02-3 | [][2] |

| Molecular Formula | C₂₅H₂₇D₆NO₄ | [][2] |

| Molecular Weight | 417.57 g/mol | [2] |

| Appearance | Light Yellow Powder | [] |

| Purity | >98% | [] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Metabolism of Norgestimate

Norgestimate undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver.[3] The primary metabolic pathway involves deacetylation to its active metabolite, 17-deacetylnorgestimate (norelgestromin), and subsequent conversion to other active metabolites, including norgestrel.[3]

Key metabolic transformations of norgestimate include:

-

Deacetylation: The initial and major metabolic step is the deacetylation of norgestimate to form 17-deacetylnorgestimate. This reaction occurs in both the intestinal mucosa and the liver.[3]

-

Hydroxylation: The metabolites of norgestimate can undergo hydroxylation at various positions. Identified hydroxylated metabolites include 16β-hydroxynorgestrel and 2α-hydroxynorgestrel.[4]

-

Reduction: Further metabolism can involve the reduction of the A-ring, leading to the formation of compounds like 3α,5β-tetrahydronorgestrel.[4]

-

Enzymatic Involvement: The metabolism of 17-deacetylnorgestimate is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. CYP2B6 and CYP2C9 also contribute to a lesser extent. The downstream metabolite, norgestrel, is metabolized by CYP3A4 and UGT1A1.[5]

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Metabolism of norgestimate by human gastrointestinal mucosa and liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of norgestimate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Deuterated Norgestimate Intermediates for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated norgestimate (B1679921) intermediates, intended to support research and development in medicinal chemistry and pharmacology. This document details the metabolic pathways of norgestimate, its mechanism of action, and presents detailed, plausible experimental protocols for the synthesis of key deuterated intermediates. All quantitative data is summarized for clarity, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Deuterated Norgestimate

Norgestimate is a third-generation progestin widely used in hormonal contraceptives. It functions as a prodrug, being rapidly and extensively metabolized in the body to its active metabolites, primarily norelgestromin (B1679859) (17-deacetyl norgestimate) and, to a lesser extent, levonorgestrel.[1][2] The strategic incorporation of deuterium, a stable isotope of hydrogen, into norgestimate intermediates can offer significant advantages in drug research. Deuteration can alter the pharmacokinetic profile of drug candidates by slowing down their metabolism, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life, increased bioavailability, and a more favorable safety profile. This guide focuses on the synthesis and potential applications of deuterated norgestimate intermediates for research purposes.

Metabolic Pathway and Mechanism of Action

Norgestimate exerts its contraceptive effect primarily through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis.[3][4] Its active metabolites bind to progesterone (B1679170) receptors in the hypothalamus and pituitary gland, leading to a reduction in the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary, ultimately inhibiting ovulation.[3][5]

Upon oral administration, norgestimate undergoes rapid first-pass metabolism in the intestines and liver. The primary metabolic steps involve deacetylation to form norelgestromin and subsequent deoximation to yield levonorgestrel.[1][2] These metabolites are then further metabolized through hydroxylation and conjugation reactions before excretion.[2]

Signaling Pathway of Norgestimate's Active Metabolites

References

- 1. Norgestimate - Wikipedia [en.wikipedia.org]

- 2. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 4. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 180 micrograms and 250 micrograms norgestimate on pituitary-ovarian function and cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Stable Isotope Labeled Norgestimate Impurities for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and analytical applications of stable isotope-labeled impurities of norgestimate (B1679921), a synthetic progestin widely used in hormonal contraceptives. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and utilize these critical compounds in pharmaceutical analysis.

Introduction to Norgestimate and its Impurities

Norgestimate (NGM) is a progestational hormone that, in combination with an estrogen like ethinyl estradiol (B170435), is a common component of oral contraceptives.[1][2] As with any pharmaceutical compound, the manufacturing process and degradation over time can lead to the formation of impurities. These impurities, even in trace amounts, can impact the safety and efficacy of the drug product.[3] Therefore, their identification, quantification, and control are critical aspects of drug development and quality control.

Stable isotope labeling, the incorporation of isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), provides a powerful tool for the analysis of these impurities.[4] Isotope-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS) because they are chemically identical to their unlabeled counterparts, co-elute during chromatographic separation, and exhibit similar ionization and fragmentation patterns.[5] This allows for highly accurate and precise quantification, minimizing matrix effects and other sources of analytical variability.[6]

Key Impurities and Metabolites of Norgestimate

The primary impurities and metabolites of norgestimate are central to understanding its biological activity and ensuring the quality of pharmaceutical formulations. Norgestimate itself is rapidly and extensively metabolized in the body.[5]

Major Metabolites:

-

Norelgestromin (17-deacetyl norgestimate or 17-DA-NGM): This is the major active metabolite of norgestimate, formed through deacetylation.[5]

-

Levonorgestrel (Norgestrel): A minor but active metabolite formed from the deoximation of 17-desacetylnorgestimate.[5]

Common Process and Degradation Impurities:

-

(Z)-Norgestimate and (E)-Norgestimate: Norgestimate exists as syn and anti isomers, which may need to be separated and quantified.[1]

-

Norgestimate Impurity C ((E)-Norelgestromin): An isomer of the primary metabolite.[7]

-

Norgestimate Impurity D: A related substance that can be present in the drug substance.[7]

Commercially available stable isotope-labeled standards for many of these compounds, such as Norgestimate-d6, 17-Desacetyl Norgestimate-d6, and N-Acetyl Norgestimate-d6, are available from various suppliers.[7]

Synthesis of Stable Isotope Labeled Norgestimate Impurities

While detailed proprietary synthetic protocols for commercially available labeled norgestimate impurities are not publicly disclosed, general strategies for the introduction of stable isotopes into steroid molecules can be applied.

General Synthetic Strategies:

-

Deuterium Labeling: Deuterium can be introduced through several methods, including:

-

Catalytic H/D Exchange: Using a deuterium source like D₂O in the presence of a catalyst.

-

Reduction of a Precursor: Using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to reduce a ketone or aldehyde.

-

Starting from a Labeled Precursor: Incorporating a commercially available deuterated building block early in the synthetic route.[6] For instance, a one-step method for the preparation of deuterium-labeled norethindrone, a related progestin, has been reported using a modified phase transfer catalyzed exchange procedure with deuterium oxide.[8]

-

-

Carbon-13 and Nitrogen-15 Labeling: These isotopes are typically introduced by using a commercially available labeled starting material in the synthesis. For example, a ¹³C-labeled acetyl group could be introduced during the final acetylation step to produce [¹³C₂]-Norgestimate.

The choice of labeling position is critical to ensure that the label is not lost during metabolic processes or chemical degradation.[9]

Analytical Methodologies

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the quantification of norgestimate and its impurities in biological matrices and pharmaceutical formulations due to its high sensitivity and selectivity.[10][11]

Experimental Protocol: Quantification of 17-desacetyl norgestimate in Human Plasma using LC-MS/MS

This protocol is adapted from a validated method for the determination of 17-desacetyl norgestimate in human plasma.[12]

1. Sample Preparation (Solid-Phase Extraction):

-

To 0.5 mL of human plasma, add the internal standard (17-desacetyl norgestimate-D6).

-

Add 0.5 mL of 1% formic acid and vortex.

-

Load the mixture onto an Oasis HLB (1 cm³/30 mg) solid-phase extraction cartridge preconditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

-

Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile (B52724) in water.

-

Elute the analyte and internal standard with 1.0 mL of methanol.

-

Inject a 10 µL aliquot of the eluate into the LC-MS/MS system.

2. Liquid Chromatography:

-

Column: A suitable reversed-phase column, such as a Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).[13]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an additive like formic acid to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for the analyte and the internal standard are monitored.

-

Example MRM transitions: Specific precursor-to-product ion transitions would be optimized for 17-desacetyl norgestimate and its deuterated internal standard.

-

-

Data Analysis: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of norgestimate and its impurities.

Table 1: Linearity and Recovery of Norgestimate and its Metabolites by LC-MS/MS

| Analyte | Matrix | Linearity Range (ng/mL) | Mean Recovery (%) | Internal Standard | Reference |

| Norgestimate | Human Serum | 0.5 - 5.0 | 72 - 92 | - | [10] |

| 17-deacetylnorgestimate | Human Serum | 0.1 - 5.0 | 72 - 92 | - | [10] |

| 3-ketonorgestimate | Human Serum | 0.5 - 5.0 | 72 - 92 | - | [10] |

| Norgestrel | Human Serum | 0.1 - 5.0 | 72 - 92 | - | [10] |

| 17-desacetylnorgestimate | Human Plasma | 0.02 - 5.0 | 96.3 | 17-desacetylnorgestimate-D6 | [12] |

Table 2: Relative Response Factor (RRF) of Norgestimate Impurities

| Impurity | Relative Retention Time | Relative Response Factor (RRF) | Reference |

| Impurity at ~0.2 RRT | ~0.2 | 1.54 | [14] |

| Impurity at ~0.4 RRT | ~0.4 | 1.54 | [14] |

Note: The RRF is used to calculate the concentration of an impurity when a reference standard for that impurity is not available. The calculation is typically: % Impurity = (% Area of Impurity / % Area of API) * (1 / RRF) * 100.[15][16]

Visualizing Pathways and Workflows

Norgestimate Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of norgestimate in the human body.

Caption: Metabolic conversion of Norgestimate to its primary active metabolites.

Experimental Workflow for Impurity Analysis

This diagram outlines a typical workflow for the analysis of norgestimate impurities using stable isotope dilution mass spectrometry.

Caption: A generalized workflow for the analysis of norgestimate impurities.

Conclusion

Stable isotope labeled impurities of norgestimate are indispensable tools for the accurate quantification of these compounds in various matrices. A thorough understanding of the metabolic pathways, common impurities, and validated analytical techniques is essential for drug development professionals and researchers. This guide provides a foundational understanding and practical protocols to aid in the robust analysis of norgestimate and its related substances, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

- 1. Determination of Norgestimate and Ethinyl Estradiol in Tablets by High-Performance Liquid Chromatography | CoLab [colab.ws]

- 2. Ethinyl estradiol and norgestimate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. oceanicpharmachem.com [oceanicpharmachem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Preparation of deuterium and tritium labelled norethynodrel, norethindrone, and 6-methyleneandrostenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uspnf.com [uspnf.com]

- 15. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 16. Bot Verification [rasayanjournal.co.in]

Technical Guide: N-Acetyl Norgestimate-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Acetyl Norgestimate-d6, a crucial analytical tool in pharmaceutical research. The guide details available suppliers, purity specifications, and a representative analytical methodology for its use as an internal standard in bioanalytical assays.

Introduction to this compound

This compound (CAS No. 1263195-02-3) is a stable isotope-labeled derivative of N-Acetyl Norgestimate, which is an intermediate in the synthesis of Norgestimate. Norgestimate is a progestin commonly used in combination with estrogen as an oral contraceptive[]. Due to its structural similarity and mass difference from the unlabeled analyte, this compound is an ideal internal standard for quantitative bioanalysis by mass spectrometry. Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of analytical methods.

Supplier and Purity Information

The following table summarizes publicly available information on suppliers of this compound and their stated purity specifications. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed and up-to-date information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Appearance |

| BOC Sciences | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.58 | >98% | Light Yellow Powder |

| ESS (Expert Synthesis Solutions) | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.58 | 98.6% by HPLC; >98% atom D | White Solid |

| Pharmaffiliates | 1263195-02-3 | C₂₅H₂₇D₆NO₄ | 417.57 | Not Specified | Not Specified |

| Santa Cruz Biotechnology | Not Specified | C₂₅H₂₇D₆NO₄ | 417.57 | Not Specified | Not Specified |

| Acanthus Research | 1263195-02-3 | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

As this compound is primarily used as an internal standard for the quantification of Norgestimate and its metabolites, this section details a representative bioanalytical method. The following protocol is adapted from a validated UPLC-MS/MS method for the determination of a major metabolite of Norgestimate, 17-desacetyl norgestimate, using its deuterated internal standard[2]. This methodology can serve as a starting point for the development of specific assays.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect human plasma samples in tubes containing an appropriate anticoagulant (e.g., K₂-EDTA).

-

Internal Standard Spiking: To 200 µL of plasma, add 50 µL of the internal standard working solution (this compound in methanol).

-

Protein Precipitation: Add 200 µL of 5% v/v formic acid in water and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

UPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.

Caption: Bioanalytical workflow for quantification using a labeled internal standard.

Note on Signaling Pathways: this compound is a synthetic, stable isotope-labeled compound designed for use as an internal standard in analytical chemistry. It is not intended for therapeutic use and is not expected to have any physiological effects or be involved in biological signaling pathways. The provided workflow diagram illustrates its intended application.

References

The Role of Stable Isotope-Labeled Norgestimate Analogs in Advancing Drug Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope-labeled compounds, particularly focusing on deuterated analogs of norgestimate (B1679921) and its metabolites, in the field of drug metabolism and pharmacokinetics (DMPK). While the specific use of N-Acetyl Norgestimate-d6 is not extensively documented in peer-reviewed literature, this guide will delve into the established roles of closely related deuterated standards, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6. These compounds are instrumental as internal standards in bioanalytical studies, enabling precise and accurate quantification of norgestimate and its metabolites in complex biological matrices. The principles and methodologies described herein are directly applicable to the use of this compound, which serves as a labeled analog of a norgestimate intermediate.[]

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are essential for achieving accurate and reproducible results.[2] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, including calibrators and quality controls, prior to sample processing. The IS co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. By normalizing the analyte's response to that of the IS, variations that can occur during sample preparation, injection, and ionization are effectively compensated for.[3]

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard in LC-MS/MS-based bioanalysis.[2][3] These SIL-IS are chemically identical to the analyte and thus exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

Norgestimate Metabolism and the Need for Deuterated Standards

Norgestimate is a synthetic progestin widely used in oral contraceptives. It undergoes rapid and extensive first-pass metabolism in the gastrointestinal tract and liver, leading to very low circulating levels of the parent drug. The primary active metabolite is 17-deacetylnorgestimate (norelgestromin), with levonorgestrel (B1675169) being a less abundant but also active metabolite. Given the low concentrations and rapid metabolism, highly sensitive and specific analytical methods are required to study its pharmacokinetics.

The use of deuterated analogs of norgestimate and its metabolites, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6, as internal standards in LC-MS/MS assays is crucial for the accurate quantification of these compounds in biological samples like plasma.

Quantitative Data from Bioanalytical Method Validation

The following tables summarize the validation parameters of a published UPLC-MS/MS method for the quantification of 17-desacetylnorgestimate in human plasma, which utilized 17-desacetylnorgestimate-d6 as the internal standard.[4][5][6]

Table 1: Calibration Curve and Recovery Data

| Parameter | 17-desacetylnorgestimate | 17-desacetylnorgestimate-d6 |

| Linear Range | 20–5000 pg/mL | - |

| Correlation Coefficient (r²) | ≥0.9988 | - |

| Mean Overall Recovery | 96.30% | 93.90% |

Table 2: Intra-day and Inter-day Precision and Accuracy

| Analyte | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 17-desacetylnorgestimate | 20 (LLOQ) | 4.5 | 102.5 | 5.8 | 103.2 |

| 60 (LQC) | 3.2 | 98.7 | 4.1 | 99.5 | |

| 2000 (MQC) | 2.8 | 101.2 | 3.5 | 100.8 | |

| 4000 (HQC) | 2.5 | 99.8 | 3.1 | 100.3 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.

Experimental Protocols

Below is a detailed methodology for the quantification of 17-desacetylnorgestimate in human plasma using a deuterated internal standard, based on a published bioequivalence study.[6]

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare stock solutions of 17-desacetylnorgestimate (250 µg/mL) and the internal standard, 17-desacetylnorgestimate-d6 (100 µg/mL), in methanol (B129727).

-

Working Solutions: Prepare serial dilutions of the stock solutions with a methanol/water (50/50, v/v) mixture to create working standard solutions. These solutions are used to spike human plasma for creating calibration curves and quality control (QC) samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 0.5 mL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the 17-desacetylnorgestimate-d6 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 0.5 mL of 1% formic acid and vortex to mix.

-

Condition an Oasis HLB (1 cm³/30 mg) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 20% acetonitrile (B52724) in water.

-

Elute the analytes (17-desacetylnorgestimate and its d6-internal standard) with 1.0 mL of methanol.

-

Inject 10 µL of the eluate into the LC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC system

-

Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)

-

Mobile Phase: Gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

-

Flow Rate: As optimized for the separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 17-desacetylnorgestimate and 17-desacetylnorgestimate-d6.

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalysis

The following diagram illustrates the general workflow for the quantification of norgestimate metabolites in plasma using a deuterated internal standard and solid-phase extraction.

Caption: Bioanalytical workflow for norgestimate metabolite quantification.

Norgestimate Metabolism Pathway

This diagram shows the primary metabolic pathway of norgestimate.

Caption: Metabolic pathway of Norgestimate.

Progesterone (B1679170) Receptor Signaling Pathway

Norgestimate, through its active metabolites, acts as a progestin, meaning it binds to and activates progesterone receptors. The following diagram illustrates the classical genomic signaling pathway of progesterone receptors.

Caption: Progesterone receptor genomic signaling pathway.

Conclusion

The use of stable isotope-labeled internal standards, such as Norgestimate-d6 and 17-Desacetyl Norgestimate-d6, is indispensable for the reliable quantification of norgestimate and its metabolites in drug metabolism and pharmacokinetic studies. While direct literature on the application of this compound is sparse, its role as a labeled analog of a norgestimate intermediate suggests its utility in similar bioanalytical assays. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute rigorous bioanalytical studies, ultimately contributing to a better understanding of the clinical pharmacology of norgestimate.

References

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: N-Acetyl Norgestimate-d6 as an Internal Standard for Norgestimate Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative assays are paramount. This is particularly true for potent synthetic hormones like norgestimate (B1679921), where accurate measurement is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for correcting analytical variability in mass spectrometry-based bioanalysis.[1] This technical guide provides a comprehensive overview of the application of N-Acetyl Norgestimate-d6 as a deuterated internal standard for the quantitative determination of norgestimate.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response.[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization characteristics.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the most suitable for this purpose.[1][3] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they track the analyte throughout the entire analytical process, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1][4] This near-identical behavior significantly enhances the accuracy, precision, and robustness of the analytical method.[2]

Norgestimate is a progestin widely used in oral contraceptives.[5][6] It is a prodrug that is rapidly and extensively metabolized in the body to several active metabolites, most notably 17-deacetylnorgestimate (norelgestromin) and norgestrel.[5] Therefore, bioanalytical methods often focus on the quantification of these active metabolites.

This compound: A Profile

This compound is the stable isotope-labeled analogue of N-Acetyl Norgestimate, which is an intermediate in the synthesis of norgestimate.[] Its key properties are summarized below:

| Property | Value |

| Molecular Formula | C25H27D6NO4 |

| Molecular Weight | 417.58 |

| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; (17α)-17-(Acetyloxy)-13-ethyl-18,19-dinorpregna-1,3,5(10)-trien-20-yn-3-one O-Acetyloxime-d6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 |

| Appearance | Light Yellow Powder |

| Purity | >98% |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol |

Source: BOC Sciences[]

Representative Bioanalytical Method for Norgestimate

The following is a detailed, representative methodology for the quantification of norgestimate in human plasma using this compound as an internal standard, adapted from a validated method for its primary metabolite.[8][9][10]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to ensure thorough mixing.

-

Proceed with a solid-phase extraction protocol to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing to remove impurities, and finally eluting the analyte and internal standard.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated UPLC-MS/MS method for 17-desacetyl norgestimate provides a strong basis for the chromatographic separation of norgestimate.[8][9]

| Parameter | Condition |

| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | A suitable reversed-phase column (e.g., C18) |

| Mobile Phase | A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | A typical flow rate for UPLC would be in the range of 0.4-0.6 mL/min |

| Injection Volume | 5-10 µL |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection | Multiple Reaction Monitoring (MRM) |

The specific mass transitions for norgestimate and this compound would need to be optimized.

Method Validation and Performance Characteristics

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability.[11] The following tables summarize the performance characteristics of a validated assay for 17-desacetyl norgestimate using a deuterated internal standard, which are representative of the expected performance for a norgestimate assay.[8][9][10]

Linearity

| Analyte | Concentration Range (pg/mL) | Correlation Coefficient (r²) |

| 17-desacetyl norgestimate | 20 - 5000 | ≥0.9988 |

| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |

Precision and Accuracy

| Intra-run (n=6) | Inter-run (n=6) | |

| Precision (%RSD) | < 10% | < 10% |

| Accuracy (% Bias) | Within ±10% | Within ±10% |

| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |

Recovery

| Analyte | Mean Overall Recovery (%) |

| 17-desacetyl norgestimate | 96.30% |

| 17-desacetyl norgestimate-d6 | 93.90% |

| Data from a validated assay for 17-desacetyl norgestimate.[8][9][10] |

Visualizing the Workflow and Metabolism

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Caption: Bioanalytical workflow for norgestimate quantification.

Caption: Simplified metabolic pathway of norgestimate.

Conclusion

The use of this compound as a deuterated internal standard represents a robust and reliable approach for the quantitative analysis of norgestimate in biological matrices. Its properties ensure that it closely mimics the behavior of the parent analyte throughout the analytical process, thereby correcting for potential variability and enhancing the accuracy and precision of the assay. The detailed methodologies and performance characteristics presented, adapted from validated assays of its major metabolite, provide a strong foundation for the development and validation of a highly sensitive and specific bioanalytical method for norgestimate. This approach is indispensable for drug development professionals and researchers seeking to generate high-quality data in pharmacokinetic and other related studies.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of N-Acetyl Norgestimate Using N-Acetyl Norgestimate-d6 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norgestimate (B1679921) is a synthetic progestin widely used in oral contraceptives. It is metabolized in the body to form several active metabolites, including 17-desacetyl norgestimate and norgestrel.[1][2] Accurate quantification of norgestimate and its related compounds in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl Norgestimate, an intermediate of Norgestimate, using its stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6.[] The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

The methodology detailed below is based on established protocols for the analysis of norgestimate and its metabolites, providing a reliable framework for researchers.[2][4][5]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the analysis of norgestimate and its metabolites, which can be expected for a validated method for N-Acetyl Norgestimate.

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Matrix | Linear Range (pg/mL) | Correlation Coefficient (r²) | LLOQ (pg/mL) |

| 17-desacetyl norgestimate | 17-desacetyl norgestimate-d6 | Human Plasma | 20 - 5000 | ≥0.9988 | 20.221 |

Data adapted from a study on 17-desacetyl norgestimate.[2][4][5]

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) |

| 17-desacetyl norgestimate | LQC | < 10% | < 10% | Within ±10% | Within ±10% |

| MQC | < 10% | < 10% | Within ±10% | Within ±10% | |

| HQC | < 10% | < 10% | Within ±10% | Within ±10% |

Data adapted from a study on 17-desacetyl norgestimate, demonstrating typical acceptance criteria for bioanalytical method validation.[2][4][5]

Table 3: Recovery

| Analyte | Internal Standard | Matrix | Mean Recovery (%) |

| 17-desacetyl norgestimate | 17-desacetyl norgestimate-d6 | Human Plasma | 96.30 |

| 17-desacetyl norgestimate-d6 | - | Human Plasma | 93.90 |

Data adapted from a study on 17-desacetyl norgestimate.[2][4][5]

Experimental Protocols

This section provides a detailed protocol for the extraction and analysis of N-Acetyl Norgestimate from a biological matrix.

1. Materials and Reagents

-

N-Acetyl Norgestimate analytical standard

-

This compound (Internal Standard)[]

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

-

Stock Solutions: Prepare stock solutions of N-Acetyl Norgestimate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the N-Acetyl Norgestimate stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma, add 50 µL of the this compound internal standard working solution.

-

Vortex the samples for 10 seconds.

-

Add 500 µL of 1% formic acid in water and vortex to mix.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

Liquid Chromatography

-

System: UPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-30% B

-

3.1-4.5 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions (Hypothetical):

-

N-Acetyl Norgestimate: Precursor ion [M+H]⁺ > Product ion

-

This compound: Precursor ion [M+H]⁺ > Product ion

-

Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards. For a structurally similar compound, 17-desacetyl norgestimate, the transition was m/z 328.4 > 124.1, and for its d6-labeled internal standard, it was m/z 334.3 > 91.1.[2]

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of N-Acetyl Norgestimate.

Caption: Simplified metabolic pathway of Norgestimate.[2]

References

- 1. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantitative Analysis of Norgestimate Using a Deuterated Internal Standard: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of norgestimate (B1679921) in biological matrices, employing a stable isotope-labeled internal standard, N-Acetyl Norgestimate-d6, for enhanced accuracy and precision. The methodology presented is adapted from validated bioanalytical techniques for norgestimate metabolites and is intended to serve as a comprehensive guide for researchers in drug development and pharmacokinetic studies.

Introduction

Norgestimate is a synthetic progestin widely used in oral contraceptives. Accurate quantification of norgestimate in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on established methods for the extraction of norgestimate and its metabolites from human plasma.[1][2]

Materials:

-

Human plasma samples

-

This compound (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Ammonium acetate

-

SPE cartridges (e.g., C18)

-

Nitrogen evaporator

-

Centrifuge

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike 500 µL of each plasma sample, calibration standard, and quality control sample with the this compound internal standard solution.

-

Vortex the samples for 30 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma samples onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS (B15284909) analysis.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Norgestimate Transition | To be determined empirically (e.g., precursor ion [M+H]+ to product ion) |

| This compound Transition | To be determined empirically (e.g., precursor ion [M+H]+ to product ion) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Quantitative Data Summary

The following tables present expected performance characteristics of a validated bioanalytical method for norgestimate, based on published data for its structurally similar metabolite, 17-desacetyl norgestimate.[1][2][3]

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Linear Range | 20 - 5000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Weighing Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Lower Limit of Quantification (LLOQ) | 20 | < 15 | < 15 | 85 - 115 |

| Low Quality Control (LQC) | 60 | < 15 | < 15 | 85 - 115 |

| Medium Quality Control (MQC) | 2000 | < 15 | < 15 | 85 - 115 |

| High Quality Control (HQC) | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Norgestimate | > 85 | 85 - 115 |

| This compound | > 85 | 85 - 115 |

Visualizations

Norgestimate Metabolism and Signaling Pathway

Norgestimate acts as a progestin, primarily by suppressing the secretion of gonadotropins, which in turn prevents ovulation.[4][5][6] It is rapidly metabolized in the body to its active metabolites.[6]

References

- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Norgestimate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Norgestimate | C23H31NO3 | CID 6540478 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Quantification of Norgestimate Metabolites in Human Plasma Using N-Acetyl Norgestimate-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Norgestimate (B1679921) (NGM) is a synthetic progestin widely used in oral contraceptives. Following administration, it is rapidly and extensively metabolized to several active compounds, primarily 17-deacetylnorgestimate (norelgestromin, NGMN) and to a lesser extent, norgestrel (B7790687) (NG).[1][2] Accurate quantification of these metabolites in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for the determination of norgestimate metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing a deuterated internal standard, N-Acetyl Norgestimate-d6, for accurate and precise quantification.

Due to the rapid metabolism of norgestimate, its direct measurement in plasma is challenging, with very low concentrations observed for only a short duration after oral administration.[1] Therefore, bioanalytical methods often focus on its major active metabolite, 17-deacetylnorgestimate.

Metabolic Pathway of Norgestimate

Norgestimate undergoes rapid first-pass metabolism in the gastrointestinal tract and liver.[2] The primary metabolic pathway involves deacetylation to form 17-deacetylnorgestimate (norelgestromin), which is the major active metabolite.[1] A secondary pathway leads to the formation of norgestrel.[2]

Experimental Protocol

This protocol outlines a validated method for the quantification of 17-deacetylnorgestimate in human plasma using UPLC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

17-deacetylnorgestimate (Reference Standard)

-

This compound (Internal Standard, IS)

-

-

Reagents:

-

Methanol (B129727) (Gradient Grade)[3]

-

Acetonitrile (B52724) (Gradient Grade)[3]

-

Formic Acid (LC/MS Grade)[3]

-

High-purity water (Milli-Q or equivalent)[3]

-

Drug-free human plasma (with sodium fluoride/potassium oxalate (B1200264) as anticoagulant to minimize ex-vivo conversion)[4]

-

Stock and Working Solutions

-

Stock Solutions (250 µg/mL): Prepare stock solutions of 17-deacetylnorgestimate and this compound in methanol.[3]

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.[3] These solutions are used to spike into blank plasma for calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution (60 ng/mL): Prepare a working solution of this compound in the same diluent.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

The experimental workflow for sample preparation is depicted below.

-

Sample Pre-treatment: To a 0.5 mL aliquot of human plasma, add 50 µL of the this compound internal standard working solution. Then, add 0.5 mL of 1% formic acid and vortex the mixture.[3]

-

SPE Cartridge Conditioning: Precondition an Oasis HLB (1 cm³/30 mg) extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[3]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[3]

-

Washing: Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 20% acetonitrile in water.[3]

-

Elution: Elute the analytes from the cartridge.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and formic acid in water is typically employed.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.

| Parameter | Typical Range/Value |

| Linearity Range | 20–5000 pg/mL[3][5][6] |

| Correlation Coefficient (r²) | ≥0.99[6] |

| Intra- and Inter-run Precision (%CV) | < 15% (< 20% at LLOQ)[5][6] |

| Intra- and Inter-run Accuracy (%Bias) | ± 15% (± 20% at LLOQ)[5][6] |

| Lower Limit of Quantification (LLOQ) | 20 pg/mL[3] |

| Recovery | 17-deacetylnorgestimate: ~96.30% 17-deacetylnorgestimate-d6: ~93.90%[3][5][6] |

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for a validated bioanalytical method for 17-deacetylnorgestimate in human plasma.

| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Precision (%CV) | Accuracy (%Bias) | Recovery (%) |

| 17-deacetylnorgestimate | 20 - 5000[3][5][6] | 20[3] | < 10%[5][6] | Within ±10%[5][6] | 96.30[3][5][6] |

| This compound (IS) | N/A | N/A | N/A | N/A | 93.90[3][5][6] |

Application of the Method

This validated UPLC-MS/MS method can be effectively applied to determine the pharmacokinetic parameters of 17-deacetylnorgestimate in human plasma following the oral administration of norgestimate-containing formulations.[3][5][6] Plasma samples can be collected at various time points post-dose to construct a concentration-time profile.[3]

Disclaimer: This protocol is a template and may require optimization for specific laboratory conditions and equipment. All bioanalytical methods must be fully validated according to regulatory standards before application to clinical or pre-clinical studies.